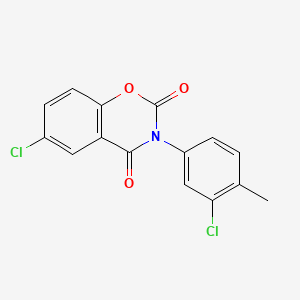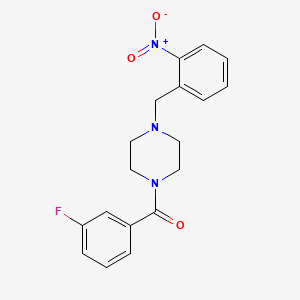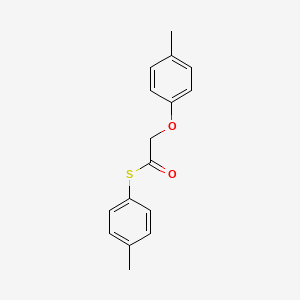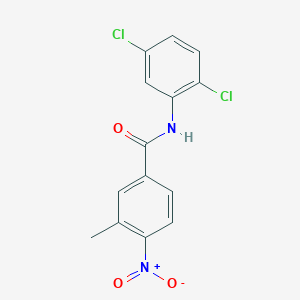
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EPM is a pyrimidinetrione derivative that has been synthesized through various methods and has shown promising results in various biological assays. In
Aplicaciones Científicas De Investigación
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential therapeutic applications in various scientific research studies. One study found that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of cancer cells in vitro by inducing apoptosis. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in immune cells. 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, there are also some limitations to using 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. One limitation is that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new antibiotics based on the anti-bacterial properties of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of interest is the potential use of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the mechanism of action of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential side effects in vivo.
Métodos De Síntesis
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of a catalyst, such as potassium carbonate, in acetic acid. Another method involves the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in ethanol in the presence of a catalyst, such as piperidine. The yield of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on the method used, but it is typically around 70-75%.
Propiedades
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-10-6-4-9(5-7-10)8-11-12(17)15-14(19)16(2)13(11)18/h4-8H,3H2,1-2H3,(H,15,17,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYCASDVWNQQT-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)
![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)